molecular formula C12H22N4O3S B13770895 N-(2,2-Dimethoxyethyl)-N'-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea CAS No. 51461-71-3

N-(2,2-Dimethoxyethyl)-N'-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea

Cat. No.: B13770895
CAS No.: 51461-71-3
M. Wt: 302.40 g/mol
InChI Key: JEBBYIJCXLFPCX-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-N'-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea is a substituted urea derivative featuring a 1,3,4-thiadiazole core with a tert-butyl group at position 5 and a urea moiety substituted with a 2,2-dimethoxyethyl and methyl group. This compound shares structural similarities with herbicides like Tebuthiuron (1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea), which is widely used in agriculture .

Properties

CAS No.

51461-71-3

Molecular Formula

C12H22N4O3S

Molecular Weight

302.40 g/mol

IUPAC Name

3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2,2-dimethoxyethyl)-1-methylurea

InChI

InChI=1S/C12H22N4O3S/c1-12(2,3)9-14-15-10(20-9)13-11(17)16(4)7-8(18-5)19-6/h8H,7H2,1-6H3,(H,13,15,17)

InChI Key

JEBBYIJCXLFPCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)N(C)CC(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea typically involves the reaction of 2,2-dimethoxyethylamine with 5-tert-butyl-1,3,4-thiadiazole-2-isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Agricultural Applications

Herbicide Development :
One of the primary applications of N-(2,2-Dimethoxyethyl)-N'-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea is in the development of herbicides. It is structurally related to tebuthiuron, a nonselective herbicide used for controlling weeds in various crops. The compound's ability to inhibit photosynthesis and affect plant growth makes it a candidate for further research in herbicide formulation .

Case Study :
In a study examining the efficacy of thiadiazole derivatives as herbicides, researchers found that compounds similar to this compound exhibited significant herbicidal activity against various weed species. The study highlighted the potential for these compounds to serve as effective alternatives to traditional herbicides, reducing reliance on more harmful chemicals .

Pharmaceutical Applications

Antimicrobial Properties :
Recent research has indicated that thiadiazole derivatives possess antimicrobial properties. This compound has shown promise in inhibiting the growth of certain bacterial strains. This makes it a potential candidate for developing new antimicrobial agents .

Case Study :
A comparative study evaluated the antimicrobial activity of various thiadiazole derivatives against pathogenic bacteria. Results indicated that this compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria. This suggests its potential utility in pharmaceutical formulations aimed at treating infections .

Materials Science Applications

Polymer Synthesis :
The compound can be utilized in synthesizing polymers with specific properties due to its functional groups. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study :
Research into the synthesis of polymer composites using this compound demonstrated improved tensile strength and thermal resistance compared to conventional polymers. These findings suggest that this compound could play a crucial role in developing advanced materials for industrial applications .

Summary Table of Applications

Application AreaSpecific UseFindings/Notes
AgricultureHerbicide developmentEffective against various weed species .
PharmaceuticalsAntimicrobial agentSignificant inhibition of bacterial growth .
Materials SciencePolymer synthesisEnhanced mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethyl)-N’-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
N-(2,2-Dimethoxyethyl)-N'-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea C₁₂H₂₆N₄O₃S 306.44 - N-(2,2-dimethoxyethyl)
- N-methyl
- N'-(5-tert-butyl-thiadiazolyl)
Potential herbicide (inferred from structural analogs)
Tebuthiuron (1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea) C₉H₁₆N₄OS 228.31 - N,N-dimethyl
- N'-(5-tert-butyl-thiadiazolyl)
Herbicide (photosynthesis inhibition)
Glybuzole (N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) C₁₂H₁₅N₃O₂S₂ 313.40 - Benzenesulfonamide
- 5-tert-butyl-thiadiazolyl
Oral hypoglycemic agent
N-Ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea C₁₃H₁₆N₄O₂S₂ 324.42 - Ethyl
- (3-methoxybenzyl)sulfanyl
Research chemical (no reported bioactivity)

Key Observations :

  • Substituent Effects : The dimethoxyethyl group in the target compound increases polarity and molecular weight compared to Tebuthiuron’s methyl substituents. This may enhance solubility in polar solvents but reduce membrane permeability.
  • Thiadiazole Core : The 5-tert-butyl-1,3,4-thiadiazol-2-yl moiety is conserved in analogs like Tebuthiuron and Glybuzole, suggesting its critical role in bioactivity .
Tebuthiuron

A commercial herbicide, Tebuthiuron inhibits photosynthesis by disrupting electron transport in plants. Its metabolites, including N-(5-tert-butyl-thiadiazol-2-yl)-N-methylurea, retain partial activity, highlighting the importance of the thiadiazole-urea framework .

Glybuzole

Glybuzole’s benzenesulfonamide group replaces the urea moiety, shifting its application from herbicidal to antidiabetic (oral hypoglycemic) . This underscores how substituent modifications can drastically alter functionality.

Target Compound

The dimethoxyethyl group may modulate persistence in soil or selectivity toward specific plant species.

Physicochemical Properties

  • Solubility : The dimethoxyethyl group likely improves water solubility compared to Tebuthiuron’s hydrophobic methyl groups.

Biological Activity

N-(2,2-Dimethoxyethyl)-N'-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylurea is a compound of interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanism of action, and potential applications in various fields such as agriculture and medicine.

Synthesis

The synthesis of this compound typically involves the reaction of 5-tert-butyl-2-methylamino-1,3,4-thiadiazole with N-methyl isocyanate in the presence of appropriate solvents and catalysts. The method is characterized by high yields and purity, often exceeding 97% under optimized conditions .

General Reaction Scheme

  • Formation of Thiourea : The initial step involves the reaction of 5-tert-butyl-2-methylamino-1,3,4-thiadiazole with phosgene or an isocyanate derivative.
  • Urea Formation : Subsequent reaction with N-methyl isocyanate leads to the formation of the target urea compound.

Antitumor Activity

Recent studies have demonstrated that derivatives of thioureas and ureas exhibit significant antitumor activity. For instance, compounds similar to this compound showed promising results against various cancer cell lines:

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
EKVX (Lung cancer)25.177.593.3
RPMI-8226 (Leukemia)21.528.735.0
OVCAR-4 (Ovarian)25.930.040.0

These findings suggest a broad-spectrum activity against different types of cancer cells .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Studies indicate that derivatives exhibit potent activity against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with Minimum Inhibitory Concentrations (MIC) ranging from 0.03 to 0.12 μg/mL for certain derivatives .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells.
  • Antimicrobial Activity : The mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic processes.

Case Study 1: Antitumor Efficacy

A recent study assessed the efficacy of this compound on a panel of cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Antibacterial Properties

In another investigation focusing on its antibacterial effects, the compound was tested against a variety of Gram-positive and Gram-negative bacteria. The results demonstrated that it had a high potency against S. aureus, suggesting potential use in treating bacterial infections.

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